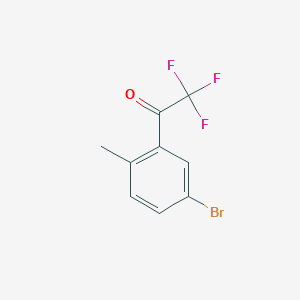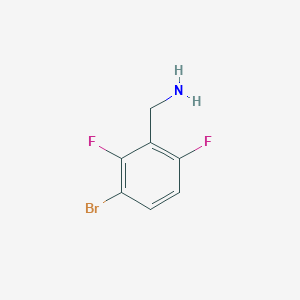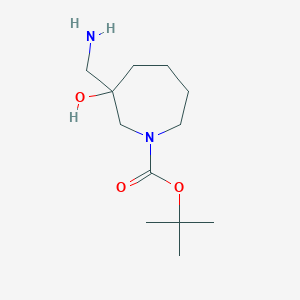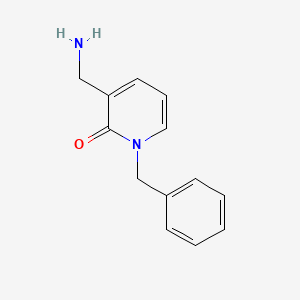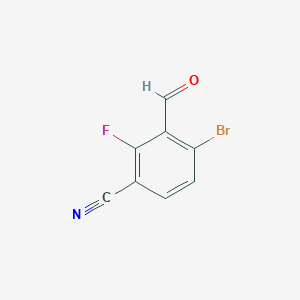
1H-Indole, 2-bromo-6-chloro-
Vue d'ensemble
Description
1H-Indole, 2-bromo-6-chloro- is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indole, 2-bromo-6-chloro- can be synthesized through several methods. One common approach involves the bromination and chlorination of indole derivatives. The reaction typically starts with the halogenation of indole using bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired substitution pattern on the indole ring.
Industrial Production Methods: Industrial production of 1H-Indole, 2-bromo-6-chloro- often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 2-bromo-6-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1H-Indole, 2-bromo-6-chloro- has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is studied for its biological activity, including anticancer, antimicrobial, and antiviral properties.
Material Science: It is used in the development of organic materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-bromo-6-chloro- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. The molecular pathways involved can vary, but they often include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparaison Avec Des Composés Similaires
- 1H-Indole, 2-bromo-5-chloro-
- 1H-Indole, 2-bromo-7-chloro-
- 1H-Indole, 2-chloro-6-bromo-
Comparison: 1H-Indole, 2-bromo-6-chloro- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other halogenated indoles, the position of the bromine and chlorine atoms can affect the compound’s electronic properties and its interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
2-bromo-6-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQECYVRKWWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)



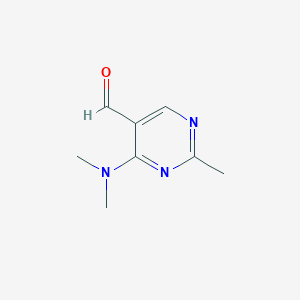
![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)

